Magnesium glycerophosphate

Bioavailability Serum magnesium Pharmacokinetics

Magnesium glycerophosphate is the preferred oral magnesium salt for patients with gastrointestinal sensitivity. Its evidence-based low-laxative profile ensures superior patient compliance in long-term supplementation. It uniquely delivers 10.5% magnesium, 13.5% phosphorus, and glycerol in a single compound, simplifying bone, metabolic, and neurological formulations. GMP-grade powder meets Ph.Eur.11.Ed. and BP 2025; multiple physical forms offer flexibility for solid and liquid dosage forms.

Molecular Formula C3H9MgO6P
Molecular Weight 196.38 g/mol
CAS No. 927-20-8
Cat. No. B196271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium glycerophosphate
CAS927-20-8
SynonymsGlycerol-1-phosphate magnesium salt;  rac-Glycero-3-phosphate magnesium salt;  DL-α-Glycerol phosphate MagnesiuM salt
Molecular FormulaC3H9MgO6P
Molecular Weight196.38 g/mol
Structural Identifiers
SMILESC(C(COP(=O)(O)O)O)O.[Mg]
InChIInChI=1S/C3H9O6P.Mg/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);
InChIKeyJWMUBDROCTYZKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white powder

Magnesium Glycerophosphate (CAS 927-20-8): Procurement-Ready Specifications, Pharmacopeial Grade, and Clinical Positioning for Scientific Buyers


Magnesium glycerophosphate (CAS 927-20-8) is an organic magnesium salt with the molecular formula C₃H₇MgO₆P and a molecular weight of 194.4 g/mol. It is a racemic mixture of D- and L-glycerophosphate enantiomers, supplied as a white to off-white hygroscopic powder that is freely soluble in water (79 g/L at 20°C) and practically insoluble in ethanol. As a pharmaceutical-grade ingredient, it complies with Ph.Eur.11.Ed. and BP 2025 monographs by multiple GMP-certified manufacturers, with a nominal magnesium content of approximately 10.5% and phosphorus content of approximately 13.5%. The compound is listed in the British National Formulary (BNF) for prevention of recurrent hypomagnesaemia and is available as a licensed medicinal product (Neomag®) in the UK, accepted by the Scottish Medicines Consortium for NHS use.[1][2] Unlike inorganic magnesium salts, its glycerophosphate carrier delivers a 3-in-1 nutritional profile—magnesium, phosphorus, and glycerol—making it a strategic procurement choice for formulations targeting metabolic, musculoskeletal, and neurological health applications where dual mineral delivery and superior gastrointestinal tolerance are critical selection criteria.

Why Magnesium Glycerophosphate Cannot Be Interchangeably Substituted with Other Magnesium Salts in Clinical and Nutraceutical Procurement


Magnesium salts are not pharmacokinetically or clinically interchangeable due to substantial differences in elemental magnesium content, aqueous solubility, oral bioavailability, gastrointestinal tolerability, and regulatory status.[1] Inorganic salts such as magnesium oxide deliver high elemental magnesium per unit mass (approximately 60%) but exhibit fractional absorption as low as 4% in human studies.[2] Organic salts such as magnesium citrate demonstrate improved bioavailability but are dose-dependent and carry a well-documented laxative effect that limits patient compliance in long-term or high-dose regimens.[3] Magnesium glycerophosphate occupies a differentiated position: it provides intermediate elemental magnesium content (10.5%) with superior gastrointestinal tolerance—described in clinical guidance as the oral magnesium salt least likely to cause diarrhoea—making it the preferred option for patients with gastrointestinal sensitivity, short bowel syndrome, or those requiring prolonged supplementation where compliance is paramount.[4][5] Furthermore, magnesium glycerophosphate is the only common oral magnesium salt that simultaneously delivers bioavailable phosphorus (approximately 13.5%), a critical consideration in formulations targeting bone mineralization, cellular energy metabolism, and parenteral nutrition compounding where dual mineral delivery reduces ingredient complexity. Generic substitution without accounting for these multidimensional differences risks therapeutic failure, intolerability-driven non-adherence, and formulation incompatibility.

Quantitative Differential Evidence: Magnesium Glycerophosphate vs. Magnesium Oxide, Citrate, and Other Organic Salts


Head-to-Head Serum Magnesium Absorption: Magnesium Glycerophosphate vs. Magnesium Oxide in Healthy Adults

In a single-dose crossover study of 30 healthy adults (Blancquaert et al., 2019), a magnesium glycerophosphate-containing tablet (196 mg Mg) produced a maximal serum magnesium net increase of +6.2%, significantly higher than the +4.6% increase achieved by a standard magnesium oxide tablet (450 mg Mg) despite delivering 57% less elemental magnesium per dose.[1] The total incremental area under the serum magnesium curve was also significantly greater for the glycerophosphate formulation (6.87 vs. 0.31 mM·min).[1] This represents a relative bioavailability advantage of approximately 35% (+6.2% vs. +4.6%) in peak serum magnesium elevation, achieved with a substantially lower elemental magnesium load.

Bioavailability Serum magnesium Pharmacokinetics Oral supplementation

Comparative In Vitro Bioaccessibility and Bioavailability: Magnesium Glycerophosphate Outperforms Inorganic Magnesium Oxide

Van Den Driessche et al. (2020) compared the in vitro bioaccessibility (gastric solubilization during simulated digestion) and in vitro bioavailability (small intestinal absorption efficiency) of magnesium glycerophosphate and magnesium bisglycinate against magnesium oxide.[1] In both fasted and fed states, the in vitro bioaccessibility of the organic salts (glycerophosphate and bisglycinate) was clearly higher than that of magnesium oxide.[1] For in vitro bioavailability, representing absorption efficiency in the small intestine, both glycerophosphate and bisglycinate salts outperformed inorganic magnesium oxide.[1] The study further demonstrated that poor solubility of a magnesium supplement—translating directly into poor dissolution—was a determining factor limiting bioaccessibility.[1] The authors concluded that magnesium glycerophosphate has higher bioavailability compared to inorganic salts when formulated in a highly soluble magnesium supplement.[1]

In vitro bioaccessibility Dissolution Intestinal absorption Supplement formulation

Gastrointestinal Tolerability Ranking: Magnesium Glycerophosphate Identified as Least Laxative Oral Magnesium Salt in Clinical Guidance

Clinical guidance for healthcare professionals (GPnotebook, 2018) explicitly ranks oral magnesium salts for gastrointestinal tolerability, stating that magnesium glycerophosphate is the oral magnesium salt 'least likely to cause diarrhoea.'[1] This clinical consensus is reflected in multiple NHS formulary positioning statements: the North Central London Joint Formulary designates magnesium glycerophosphate specifically for patients unable to tolerate magnesium aspartate, the standard first-line agent.[2] The Nottinghamshire Area Prescribing Committee Formulary similarly reserves magnesium glycerophosphate for patients with short bowel syndrome or those who cannot tolerate magnesium aspartate.[3] NICE evidence review confirms that diarrhoea is the most commonly cited adverse effect limiting oral magnesium salt therapy, with magnesium glycerophosphate's favorable GI safety profile being a key differentiator.[4] The NICE safety evidence summary notes that while all magnesium salts carry diarrhoea risk, magnesium glycerophosphate is specifically positioned as the better-tolerated option, with no specific safety concerns identified beyond standard renal impairment precautions shared by all magnesium salts.[4]

Gastrointestinal tolerance Diarrhoea Patient compliance Long-term supplementation

Dual Magnesium-Phosphorus Nutrient Delivery: A Procurement-Significant Differentiator vs. All Single-Mineral Magnesium Salts

Magnesium glycerophosphate is unique among commonly procured oral magnesium salts in delivering a stoichiometric dual mineral payload: approximately 10.5% elemental magnesium and approximately 13.5% phosphorus by weight (BP/Ph.Eur. grade). This is in contrast to single-mineral magnesium salts such as magnesium oxide (approximately 60% Mg, 0% P), magnesium citrate (approximately 11-16% Mg, 0% P), magnesium bisglycinate (approximately 10-14% Mg, 0% P), magnesium chloride (approximately 12% Mg, 0% P), and magnesium sulfate (approximately 10% Mg as heptahydrate, 0% P as sulfate salt).[1] Phosphorus, supplied via the glycerophosphate molecule, is a key component of ATP and plays a central role in energy metabolism, bone mineralization, and cellular signaling. This dual-delivery profile reduces the need for separate phosphorus supplementation in formulations targeting bone health, metabolic support, or parenteral nutrition compounding.[2] In parenteral nutrition applications, sodium glycerophosphate is commonly used as the phosphorus source; magnesium glycerophosphate offers the potential advantage of combining both magnesium and phosphorus delivery in a single ingredient, reducing admixture complexity.[2]

Dual mineral delivery Phosphorus supplementation Bone health Metabolic formulations Parenteral nutrition

Regulatory and Formulary Positioning: Licensed Medicinal Product Status and BNF Inclusion vs. Unlicensed Magnesium Alternatives

Magnesium glycerophosphate (as Neomag®) is a licensed medicinal product in the UK, accepted by the Scottish Medicines Consortium (SMC) in 2017 for oral magnesium supplementation in patients with chronic magnesium loss or hypomagnesaemia.[1] The BNF explicitly names magnesium glycerophosphate tablets or liquid as suitable preparations for preventing recurrent hypomagnesaemia at a dose of 24 mmol Mg²⁺ daily in divided doses for adults, with pediatric dosing guidance provided in the BNF for Children.[2] This regulatory positioning is unique among oral magnesium salts: no other oral magnesium supplement holds UK marketing authorization for the prevention of recurrent hypomagnesaemia.[3] In contrast, magnesium aspartate (Magnaspartate®) is positioned as first-line in several NHS formularies for nutritional magnesium supplementation; magnesium oxide and magnesium citrate are available only as food supplements without medicinal licensing for hypomagnesaemia; magnesium sulfate is licensed only for parenteral use in acute hypomagnesaemia or eclampsia, with oral sulfate use limited by poor bioavailability and pronounced laxative effect.[4] The Lancashire and South Cumbria NHS Formulary explicitly warns that magnesium preparations may not be interchangeable due to differences in bioavailability, and cautions prescribers when switching between preparations.[5]

Regulatory status Marketing authorization Formulary inclusion Clinical procurement Hypomagnesaemia

Evidence-Anchored Application Scenarios for Magnesium Glycerophosphate in Pharmaceutical, Nutraceutical, and Clinical Nutrition Procurement


Clinical Hypomagnesaemia Prevention in GI-Compromised Patients: Formulary-Driven Procurement

Based on its documented ranking as the oral magnesium salt least likely to cause diarrhoea [1] and explicit NHS formulary positioning as the agent of choice for patients intolerant to magnesium aspartate , magnesium glycerophosphate is the evidence-preferred procurement choice for hospital and clinical commissioning group formularies managing hypomagnesaemia prevention in patients with short bowel syndrome, inflammatory bowel disease, stoma output, proton pump inhibitor-induced magnesium depletion, or chronic diarrheal conditions. The BNF dosing framework (24 mmol Mg²⁺ daily in divided doses for adults; 0.2 mmol/kg 3× daily for children aged 1 month to 12 years)[2] and the availability of a licensed medicinal product (Neomag® chewable tablets, 4 mmol Mg²⁺ per tablet)[3] provide standardized procurement specifications. For patients where GI tolerability is the rate-limiting factor for supplementation success, magnesium glycerophosphate is supported by both clinical guidance and formulary positioning as the appropriate selection, with no other oral magnesium salt offering equivalent evidence for this use case.

High-Bioavailability Magnesium Supplement Formulations with Reduced Dosage Load

The direct head-to-head pharmacokinetic evidence demonstrating a +6.2% maximal serum magnesium increase for magnesium glycerophosphate (196 mg Mg dose) versus +4.6% for magnesium oxide (450 mg Mg dose)[1] supports the procurement of magnesium glycerophosphate for dietary supplement formulations where manufacturers seek to deliver equivalent or superior magnesium absorption at lower elemental doses. This per-unit-magnesium bioavailability advantage of approximately 35% enables product developers to formulate smaller tablets or capsules with reduced excipient burden while maintaining clinical efficacy. The compound's compliance with Ph.Eur.11.Ed. and BP 2025 monographs and availability in multiple physical forms (fine powder, granules) provide formulation flexibility across oral solid dosage forms, powders, and liquid solutions. This scenario is particularly relevant for premium supplement brands differentiating on absorption efficiency and 'clean label' minimal-excipient positioning.

Bone Health and Metabolic Multi-Nutrient Formulations Leveraging Dual Mg-P Delivery

Magnesium glycerophosphate's unique stoichiometric delivery of both magnesium (10.5%) and phosphorus (13.5%) in a single compound[1] makes it a strategically advantageous ingredient for bone health formulations (combined with calcium and vitamin D), metabolic support products, and sports nutrition/recovery formulations. Phosphorus, as a key component of ATP and hydroxyapatite in bone mineral, is essential for energy metabolism and skeletal mineralization. Using magnesium glycerophosphate eliminates the need for a separate phosphorus source (such as sodium glycerophosphate or calcium phosphate), reducing SKU count, simplifying blending operations, and potentially lowering formulation cost. The glycerol component, converted from glycerophosphate, further contributes to energy metabolism via gluconeogenesis and fat metabolism[1]. This 3-in-1 nutritional profile is structurally non-substitutable by any other magnesium salt, making magnesium glycerophosphate the procurement choice of necessity—not preference—for formulations explicitly designed around combined magnesium-phosphorus-glycerol nutritional delivery.

Parenteral Nutrition Compounding and Clinical Nutrition Admixtures

In parenteral nutrition (PN) compounding, magnesium and phosphorus are essential macro-minerals that must be carefully balanced to avoid calcium-phosphate precipitation, a significant safety risk particularly in neonatal and pediatric PN.[1] The use of organic phosphate sources such as sodium glycerophosphate has been shown to reduce precipitation risk compared to inorganic phosphate salts.[1] Magnesium glycerophosphate, combining both magnesium and organic glycerophosphate in a single compound, offers the potential for simplified PN admixtures by reducing the number of separate mineral components. While sodium glycerophosphate is the current standard organic phosphate source in PN,[1] magnesium glycerophosphate's dual delivery profile and comparable organic phosphate chemistry position it as an investigational procurement option for PN compounding pharmacies and hospital pharmacy manufacturing units seeking to streamline mineral supplementation protocols. The GMP-grade availability with full API documentation (ASMF/DMF) supports its evaluation in regulated clinical nutrition manufacturing environments.

Technical Documentation Hub

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